molecular formula C7H10O4S B1429705 Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate CAS No. 1394319-79-9

Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate

Cat. No. B1429705
M. Wt: 190.22 g/mol
InChI Key: YCHWXMHOXSFNCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate is a chemical compound with the molecular formula C₇H₁₀O₄S . It has a molecular weight of 190.22 . The compound is represented by the InChI code 1S/C7H10O4S/c1-2-11-7(8)3-6-4-12(9,10)5-6/h3H,2,4-5H2,1H3 .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate can be represented by the SMILES notation CCOC(=O)C=C1CS(=O)(=O)C1 .

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure Insights : The crystal structure of a related compound, ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate, was analyzed, revealing a six-membered 1,3-dithiane ring with a twist-boat conformation. This study highlights the absence of significant intermolecular interactions in the crystal structure (Boukhedena et al., 2018).

Chemical Synthesis and Reactions

  • Synthesis of Novel Hybrid Heterocycles : Research on the synthesis of novel dispiro 1,4-benzothiazine hybrid heterocycles through 1,3-dipolar cycloaddition of azomethine ylides, using compounds like ethyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-ylidene)acetate, demonstrates the potential for creating diverse molecular structures (Malathi et al., 2015).
  • Synthesis of Dithiolan Derivatives : The compound was used in synthesizing 5-[1,3]Dithiolan-2-ylidene-4,6-dioxo-3,4,5,6-tetrahydro-2H-[2,2]bipyridinyl-1-yl-acetic acid, indicating its role in complex organic synthesis (Shi Kun-bo, 2004).

Corrosion Inhibition

  • Corrosion Inhibition Properties : Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate has been studied for its inhibitory action against corrosion in acidic environments. It has shown promising results as a corrosion inhibitor for carbon steel in both HCl and H2SO4 solutions (Fiala et al., 2019).

Biological and Medicinal Research

  • Biological Activity Study : Research involving ethyl 2-[8-Arylmethylidenehydrazino-3-methyl-7-(1-oxothietan-3-yl)xanth-1-yl]acetates, synthesized through reactions with various benzaldehydes and acetophenones, evaluated their potential antiplatelet, anticoagulation, antioxidant, and anti-inflammatory activities (Gurevich et al., 2020).

Miscellaneous Applications

  • Enzymatic Hydrolysis in Drug Synthesis : Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate-related compounds have been applied in enzymatic hydrolysis processes, as seen in the synthesis of potential anti-asthma drugs (Bevilaqua et al., 2004).

Safety And Hazards

For safety information and potential hazards associated with Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

ethyl 2-(1,1-dioxothietan-3-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4S/c1-2-11-7(8)3-6-4-12(9,10)5-6/h3H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHWXMHOXSFNCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CS(=O)(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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